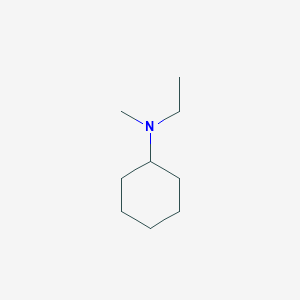

N-Ethyl-N-methylcyclohexanamine

Description

N-Ethyl-N-methylcyclohexanamine (CAS 57880-93-0), with the molecular formula C₉H₁₉N and molecular weight 141.25 g/mol, is a tertiary amine featuring a cyclohexane ring substituted with ethyl and methyl groups on the nitrogen atom. Its structural attributes include:

- SMILES:

CCN(C)C1CCCCC1 - InChIKey:

PSRABQSGTFZLOM-UHFFFAOYSA-N - Substituents: One ethyl (-CH₂CH₃) and one methyl (-CH₃) group attached to the nitrogen, alongside a cyclohexyl ring . The compound is characterized by 29 atoms (19 H, 9 C, 1 N) and 10 non-hydrogen bonds, including a six-membered cyclohexane ring and a tertiary amine group. It is utilized as an intermediate in organic synthesis, though specific industrial applications are less documented .

Properties

CAS No. |

57880-93-0 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-ethyl-N-methylcyclohexanamine |

InChI |

InChI=1S/C9H19N/c1-3-10(2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |

InChI Key |

PSRABQSGTFZLOM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-Ethyl-N-methylcyclohexanamine with four analogous cyclohexanamine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Nitrogen | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 57880-93-0 | C₉H₁₉N | 141.25 | Ethyl, Methyl | Tertiary amine; single cyclohexyl ring |

| N-Methylcyclohexanamine | 100-60-7 | C₇H₁₅N | 113.20 | Methyl | Primary amine; one cyclohexyl ring |

| N-Ethylcyclohexylamine | 5459-93-8 | C₈H₁₇N | 127.23 | Ethyl | Primary amine; one cyclohexyl ring |

| N,N-Diethylcyclohexanamine | Not Provided | C₁₀H₂₁N | 155.28 | Two Ethyl Groups | Tertiary amine; single cyclohexyl ring |

| N-Methyldicyclohexylamine | 7560-83-0 | C₁₃H₂₅N | 195.35 | Methyl, Two Cyclohexyl Groups | Tertiary amine; bulky bicyclic structure |

Key Observations :

- Substituent Effects : Increasing alkyl chain length (e.g., methyl → ethyl) or adding bulkier groups (e.g., cyclohexyl) elevates molecular weight and steric hindrance, impacting reactivity and solubility .

- Amine Classification : N-Methylcyclohexanamine (primary amine) differs significantly in reactivity compared to tertiary analogs like this compound, which exhibit reduced nucleophilicity .

Physical Properties

- Density : N-Methylcyclohexanamine has a reported density of 0.868 g/mL at 25°C . Data for other compounds are unavailable in the evidence.

- Boiling Points: Not explicitly provided, but tertiary amines generally exhibit higher boiling points than primary amines due to increased molecular weight and van der Waals interactions.

Preparation Methods

Catalytic Hydrogenation for N-Ethylation

The foundational step in this two-stage process involves synthesizing N-ethylcyclohexylamine via reductive amination of cyclohexanone and ethylamine. As detailed in the patent CN103435494A, cyclohexanone reacts with ethylamine in the presence of palladium-carbon (Pd/C) or platinum-carbon (Pt/C) catalysts under hydrogen pressure (0.5–5 MPa) and elevated temperatures (30–150°C). The reaction proceeds in a high-pressure autoclave, with solvents such as methanol or ethanol facilitating homogeneous mixing.

Key reaction parameters :

-

Catalyst loading : 0.5–1.2% by weight relative to reactants.

-

Hydrogen pressure : 2.5 MPa ensures complete reduction of the imine intermediate.

This method achieves a 95.7% yield of N-ethylcyclohexylamine with 99.2% purity after distillation. The selectivity for monoalkylation exceeds 90%, attributed to the controlled addition of cyclohexanone via a metering pump, which minimizes polyalkylation byproducts.

N-Methylation of N-Ethylcyclohexylamine

The second stage introduces a methyl group to N-ethylcyclohexylamine using methanol as the alkylating agent. As reported by ChemicalBook, platinum-on-carbon (Pt/C) catalyzes this transformation under hydrogen pressure (30 bar) at 130°C for 36 hours. Sodium hydroxide acts as a base to scavenge hydrogen chloride generated during the reaction.

Optimization insights :

-

Solvent selection : Methanol serves dual roles as solvent and methyl donor.

-

Catalyst reuse : Pt/C retains 85% activity after three cycles, reducing costs.

This step yields N-ethyl-N-methylcyclohexanamine with 74% efficiency, though prolonged reaction times may degrade the product.

One-Pot N-Ethylation and N-Methylation Using Formaldehyde and Hydrogen

Simultaneous Alkylation via Paraformaldehyde

A streamlined approach employs paraformaldehyde as a methylating agent alongside ethylamine. The Royal Society of Chemistry (RSC) outlines a protocol where cyclohexylamine reacts with formaldehyde and hydrogen in tetrahydrofuran (THF) at 140°C for 9 hours. The autoclave-based system ensures uniform gas-liquid mixing, with hydrogen pressures maintained at 0.5 MPa.

Mechanistic considerations :

-

Formaldehyde decomposes to generate methylene intermediates, which undergo nucleophilic attack by the amine.

-

Hydrogen facilitates the reduction of Schiff base intermediates to the final tertiary amine.

This method produces this compound hydrochloride with 89% yield after column chromatography. While efficient, the requirement for anhydrous conditions and specialized equipment limits scalability.

Anti-Markovnikov Hydroamination of Alkenes

Lanthanide-Catalyzed Alkene Functionalization

The anti-Markovnikov hydroamination of alkenes offers an alternative route, albeit less directly applicable. As reviewed by the American Chemical Society (ACS), organolanthanide catalysts such as Cp*₂SmCH(SiMe₃)₂ promote the addition of amines to alkenes with anti-Markovnikov regioselectivity. For this compound, this would involve reacting cyclohexene with a pre-formed ethylmethylamine derivative.

Catalytic performance :

-

Turnover frequency (TOF) : 14 h⁻¹ for neodymium-based systems at 60°C.

-

Selectivity : Steric effects from the cyclohexyl group favor monoalkylation.

While theoretically viable, this method remains underexplored for tertiary amines and requires further validation.

Comparative Analysis of Synthetic Methods

Key observations :

Q & A

Q. What are the standard synthetic routes for N-Ethyl-N-methylcyclohexanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via N-alkylation of methylcyclohexanamine with ethylating agents (e.g., ethyl halides) under basic conditions. A catalytic approach using carboxylic acids and silane reductants (e.g., phenylsilane) can also achieve selective alkylation . Key factors include:

- Temperature : Reactions at 60°C optimize kinetic control to minimize over-alkylation (e.g., quaternary ammonium salt formation) .

- Solvent choice : Non-polar solvents like hexadecane reduce side reactions compared to polar solvents .

- Stoichiometry : A 1:1.2 molar ratio of amine to alkylating agent balances efficiency and byproduct suppression .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors, as acute toxicity data are incomplete .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources to prevent electrostatic discharge .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) resolves impurities from the main product .

- Spectroscopy : Compare H NMR chemical shifts (e.g., δ 1.2–1.6 ppm for cyclohexyl protons) and FT-IR amine N-H stretches (~3300 cm) to NIST reference data .

- Physical properties : Cross-check boiling points and vapor pressure (e.g., 0.01 mmHg at 25°C) against authoritative databases like PubChem or EPA DSSTox .

Advanced Research Questions

Q. How can side reactions (e.g., quaternary ammonium salt formation) be minimized during synthesis?

- Stepwise alkylation : First methylate cyclohexanamine, then introduce the ethyl group to reduce steric hindrance and over-alkylation .

- Catalytic optimization : Use palladium catalysts with bulky ligands to selectively promote mono-alkylation over di-alkylation .

- In-situ monitoring : Employ real-time IR spectroscopy to track amine consumption and adjust reagent addition rates .

Q. How should discrepancies in reported physicochemical properties (e.g., vapor pressure, solubility) be resolved?

- Method validation : Compare measurement techniques (e.g., static vs. dynamic vapor pressure methods) and calibrate instruments using NIST-certified standards .

- Computational modeling : Predict properties via quantum mechanical calculations (e.g., COSMO-RS) and validate against experimental data .

- Literature triangulation : Cross-reference data from peer-reviewed journals, PubChem, and EPA DSSTox to identify outliers .

Q. What distinguishes the reactivity of this compound from structural analogs like N,N-Dicyclohexylmethylamine?

- Steric effects : The ethyl-methyl substitution reduces steric hindrance compared to bulkier dicyclohexyl analogs, enhancing nucleophilicity in alkylation reactions .

- Electronic effects : Methyl and ethyl groups donate electrons via inductive effects, increasing the amine’s basicity (pKa ~10.5) relative to unsubstituted cyclohexylamine (pKa ~10.1) .

- Comparative studies : Use kinetic assays (e.g., competition reactions with benzyl chloride) to quantify relative reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.